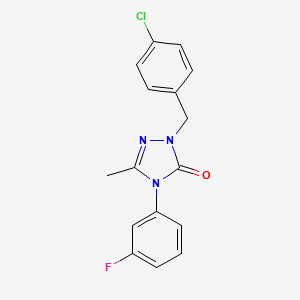

2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-5-7-13(17)8-6-12)16(22)21(11)15-4-2-3-14(18)9-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGGPJDADCTBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a triazole ring which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and fluorophenyl derivatives with hydrazine derivatives to form the triazole nucleus. The process often utilizes various reagents such as acetic anhydride or phosphorous oxychloride to facilitate cyclization and functionalization.

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. Specifically, the compound has shown moderate to good activity against a range of microorganisms. In a study evaluating various triazole derivatives, it was found that:

- Staphylococcus aureus : Moderate activity observed.

- Escherichia coli : Good activity noted.

- Candida albicans : Effective against certain strains.

The Minimum Inhibitory Concentration (MIC) values for these organisms ranged from 16 to 64 µg/mL, indicating potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to antimicrobial effects, the compound has been evaluated for anticancer properties. A series of in vitro tests demonstrated:

- Cell Line Testing : The compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : The IC50 values were determined to be approximately 10 µM for MCF-7 cells and 15 µM for A549 cells, suggesting a promising lead for further development into anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:

- Chlorine Substitution : The presence of a chlorine atom at the para position on the benzyl ring enhances antimicrobial activity.

- Fluorine Substitution : The fluorine atom on the phenyl ring contributes to increased lipophilicity, which may improve cell membrane penetration and bioavailability.

A detailed SAR analysis table is provided below:

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Base Compound | Moderate Antimicrobial | MIC = 32 µg/mL |

| + Cl at para | Enhanced Antimicrobial | MIC = 16 µg/mL |

| + F at ortho | Increased Anticancer | IC50 = 10 µM |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various synthesized triazoles highlighted that modifications at the 5-position of the triazole ring significantly influenced antimicrobial efficacy. The tested compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. -

Anticancer Activity Assessment :

In vitro assays revealed that compounds with similar structures to our compound displayed notable cytotoxicity against cancer cell lines. The mechanism appears to involve induction of apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Research indicates that compounds within this class demonstrate significant efficacy against various bacterial and fungal strains. For instance:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It has been effective against common fungal pathogens, suggesting its potential use in treating fungal infections.

Anti-inflammatory Properties

Triazole derivatives have been investigated for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases. This aspect is particularly relevant in the context of chronic conditions such as arthritis and other autoimmune disorders.

Anticancer Potential

Some studies suggest that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms may involve the modulation of cell signaling pathways associated with cancer proliferation.

Fungicides

The compound's antifungal properties make it a candidate for development as a fungicide in agriculture. Its ability to inhibit fungal growth can be beneficial in protecting crops from fungal diseases, which are a significant threat to agricultural productivity.

Plant Growth Regulators

Research into triazole compounds has also indicated potential as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially enhancing crop yields and resilience against environmental stressors.

Case Study 1: Antimicrobial Testing

In a study conducted by Gümrükçüoğlu et al., various triazole derivatives were synthesized and tested for their antimicrobial activity using agar-well diffusion methods. The results indicated that certain derivatives exhibited promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of triazole compounds as effective antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of triazole derivatives demonstrated that these compounds could significantly reduce inflammation markers in cell culture models. The findings suggest that further investigation into their mechanism of action could lead to new therapeutic options for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be contextualized by comparing it to analogous triazolone derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:

Table 1: Comparison of Triazolone Derivatives

Structural and Physicochemical Differences

- Halogen Substitutions: The target compound’s 3-fluorophenyl group distinguishes it from analogs like 4-(4-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (4-fluorophenyl) and 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (4-chlorophenyl) .

- Functional Groups : Piperazine- or indole-containing derivatives (e.g., compound 9b in ) exhibit enhanced solubility or target specificity compared to the target compound’s simpler benzyl/aryl substituents .

- Crystal Packing : Isostructural compounds (e.g., ’s 4 and 5) demonstrate that halogen exchange (Cl vs. F) preserves molecular conformation but modifies intermolecular interactions, affecting solid-state stability .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorobenzyl)-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

The compound is synthesized via cyclocondensation of key precursors. For example, analogous triazolone derivatives are prepared by reacting aldehyde-containing intermediates (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) with heterocyclic ketones (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) in ethanol under reflux (100°C for 2 h) with sodium acetate as a catalyst. Reaction optimization includes pH control and solvent selection to enhance yield (>75%) and purity (>95%) .

Q. How can the purity and structural integrity of the compound be validated?

Analytical methods include:

- HPLC : For assessing purity using a C18 column and acetonitrile/water mobile phase.

- NMR : H and C NMR spectra confirm substituent positions (e.g., 3-fluorophenyl aromatic protons at δ 7.2–7.8 ppm).

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.32–1.38 Å) and dihedral angles (e.g., 85–90° between triazolone and aryl rings) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for triazolone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC values varying by >10 μM across studies) may arise from differences in assay conditions (e.g., bacterial strain variability) or compound stereochemistry. Methodological solutions include:

- Standardized bioassays : Use ATCC microbial strains and controlled incubation times.

- Enantiomeric separation : Chiral HPLC to isolate active stereoisomers .

Q. How do computational models predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) analyze interactions with targets like fungal CYP51. Key findings:

- Hydrophobic interactions : 4-Chlorobenzyl group binds to CYP51’s heme pocket.

- Free energy calculations : ΔG = -9.2 kcal/mol, suggesting strong inhibition .

Q. What crystallographic challenges arise in resolving the compound’s structure?

- Disorder in substituents : The 3-fluorophenyl group may exhibit rotational disorder, requiring high-resolution data (≤0.8 Å) and SHELXL refinement.

- Thermal motion : Anisotropic displacement parameters (ADPs) for the methyl group are refined using Hirshfeld surface analysis .

Methodological Focus

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Variation of substituents : Replace 4-chlorobenzyl with 4-bromobenzyl to assess halogen effects on bioactivity.

- Biological testing : Compare IC values against Candida albicans in microbroth dilution assays .

Q. What are best practices for stability testing under physiological conditions?

- pH stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24 h, monitoring degradation via LC-MS.

- Light sensitivity : Store solutions in amber vials to prevent photolytic cleavage of the triazolone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.